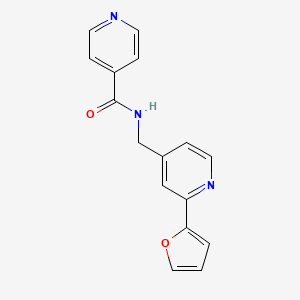

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(13-4-6-17-7-5-13)19-11-12-3-8-18-14(10-12)15-2-1-9-21-15/h1-10H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJFISXPGQOIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide typically involves the reaction of pyridine derivatives with isonicotinic acid or its derivatives. One common method involves the reaction of pyridine acid and pyridine amine under suitable reaction conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of various substituted derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide has been investigated for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. It acts as an inhibitor of sirtuins, a family of proteins implicated in various cellular processes such as aging and metabolism.

Case Study: Cancer Research

A study demonstrated that this compound effectively inhibited sirtuins associated with cancer progression. In vitro tests showed significant reductions in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Research indicates that this compound exhibits neuroprotective effects. In models of neurodegeneration, inhibition of sirtuins led to reduced neuronal death, highlighting its potential for treating conditions like Alzheimer's disease.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Sirtuin Inhibition | Significant reduction in cancer cell viability |

| Neuroprotection | Reduced neuronal death in neurodegeneration models |

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new drugs and materials.

Example: Synthesis Pathways

The compound can be used as an intermediate in synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Material Science

This compound is also explored in material science for developing advanced materials with specific electronic or photonic properties. Its ability to form complexes with metals enhances its utility in creating novel materials.

Research Findings and Insights

Several studies have documented the effectiveness of this compound across different research domains:

- Cancer Inhibition : In vivo experiments using xenograft models revealed that treatment with this compound resulted in significant tumor size reduction compared to controls.

- Neurodegenerative Disease Models : The compound's inhibition of sirtuins has been linked to neuroprotective effects, suggesting therapeutic benefits for Alzheimer's disease.

- Anti-inflammatory Activity : Preliminary studies indicate that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating a promising anti-inflammatory profile.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs, such as pyridine-furan hybrids, isonicotinamide derivatives, and antimicrobial thiazolidinediones. Below is a detailed comparison:

Thiazolidinedione Derivatives with Isonicotinamide and Furan Moieties

highlights thiazolidinedione-based compounds, such as N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide, which shares the isonicotinamide and furan motifs. Key differences and findings include:

- Structural Differences : The thiazolidinedione core replaces the pyridine-furan scaffold, introducing a 4-oxothiazolidin ring and a chlorophenyl group.

- Biological Activity : This compound exhibits broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with efficacy comparable to ciprofloxacin (antibacterial) and clotrimazole (antifungal) .

Pyridine-Containing Acetamides

lists pyridin-4-yl and quinolin-6-yl acetamides with indolin-3-ylidene scaffolds, such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide. Comparative insights:

- Structural Differences: These compounds replace the furan-pyridine bridge with indolinone and isoxazole groups, altering steric and electronic profiles.

- Pyridin-4-yl derivatives generally show higher values than quinolin-6-yl analogs, indicating substituent-dependent activity .

Ranitidine-Related Compounds with Furan and Nitro Groups

and describe ranitidine analogs like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide. While these are H2 antagonists, structural parallels include:

- Shared Motifs : Furan rings and nitroacetamide groups.

- Functional Differences : Ranitidine derivatives prioritize gastroprotonic effects over antimicrobial activity, highlighting how scaffold choice dictates therapeutic application .

Pyridine Derivatives with Halogen and Hydroxy Substituents

catalogs pyridine analogs such as 2-Chloro-4-iodonicotinonitrile and N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide. These lack the isonicotinamide-furan system but demonstrate how halogenation (Cl, I) or hydroxylation modulates reactivity and solubility. For example, iodine’s bulkiness may hinder membrane permeability compared to the target compound’s furan group .

Key Research Findings and Implications

- Bioactivity : The thiazolidinedione derivative’s antimicrobial efficacy suggests that integrating furan and isonicotinamide groups into rigid scaffolds enhances target engagement.

- Structural Optimization : Pyridine-furan hybrids (as in the target compound) may improve metabolic stability over ranitidine-like sulphanyl chains, which are prone to oxidation .

- Unanswered Questions : The target compound’s specific bioactivity data (e.g., IC50, MIC) are absent in the provided evidence, necessitating further studies to benchmark it against its analogs.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. Similar compounds have been shown to engage in both covalent and non-covalent interactions, leading to alterations in target molecule conformation and activity. This can influence several biochemical pathways, including metabolic and signaling pathways crucial for cellular function.

Pharmacological Effects

Research indicates that compounds structurally related to this compound exhibit diverse pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various pathogenic microorganisms. For instance, certain derivatives showed strong inhibitory effects on bacterial strains such as E. coli, with inhibition zones reaching up to 30 mm .

- Anticancer Potential : The compound has been evaluated for its antiproliferative activity against cancer cell lines. In vitro studies revealed that some derivatives selectively inhibited human liver and colon cancer cells while showing low cytotoxicity against non-tumor cells. The most active derivatives exhibited interactions with specific protein targets, suggesting a mechanism for their anticancer effects .

- Binding Affinity : Molecular docking studies have indicated that these compounds can bind effectively to active sites of target proteins, such as penicillin-binding proteins and sterol demethylases. Binding affinities ranged from -4.315 to -5.966 kcal/mol, indicating strong interactions that correlate with biological activity .

Case Studies

- Antimicrobial Evaluation : A study evaluated several derivatives of this compound against a panel of pathogens. The results highlighted that certain compounds exhibited remarkable inhibitory effects, with one compound showing a 29 mm inhibition zone against a standard antibiotic .

- Anticancer Activity : Another study focused on the antiproliferative effects of newly synthesized derivatives on human cancer cell lines. The most reactive derivative demonstrated significant activity against colon cancer cells with an IC50 value comparable to established chemotherapeutic agents .

Data Table

The following table summarizes the biological activities observed in various studies:

| Compound | Activity Type | Target Organism/Cell Line | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|---|

| Compound 1 | Antimicrobial | E. coli | 30 | - |

| Compound 2 | Anticancer | HCT-116 (Colon Cancer) | - | 15 |

| Compound 3 | Antimicrobial | Staphylococcus aureus | 28 | - |

| Compound 4 | Anticancer | HepG2 (Liver Cancer) | - | 10 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide, and how can its purity be validated?

- Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution and condensation. For example, substituted pyridine intermediates can be generated via alkaline-mediated coupling of furan derivatives with halogenated pyridines, followed by amidation with isonicotinoyl chloride. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.3–7.5 ppm), pyridine rings (δ 8.0–8.8 ppm), and methylene bridges (δ 4.5–5.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Monitor purity (>98%) using reverse-phase columns (e.g., Agilent Zorbax SB-C18) with acetonitrile/water mobile phases .

Q. What safety protocols should be followed during handling?

- Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers at 4°C to prevent degradation. Refer to SDS data for toxicity profiles (e.g., H315/H319 warnings for skin/eye irritation) .

Advanced Research Questions

Q. What are the hypothesized biological targets of this compound, and how can binding affinity be experimentally validated?

- Answer : Structural analogs (e.g., RAF inhibitors) suggest kinase targeting, particularly in RAS-mutant cancers . Validate via:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).

- Cellular Assays : Use phospho-ERK/MEK ELISA to assess downstream pathway modulation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

- Answer :

- Core Modifications : Replace furan with thiophene to evaluate heterocyclic effects on solubility .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to enhance target affinity. Compare IC₅₀ values in dose-response assays .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Answer : Discrepancies may arise from:

- Purity Variability : Use LC-MS to detect trace impurities (e.g., nitroacetamide byproducts) that interfere with assays .

- Assay Conditions : Standardize cell lines (e.g., HCT-116 vs. A549) and incubation times. Report results with ±SEM from triplicate runs .

Q. What advanced analytical techniques can resolve co-eluting impurities during quality control?

- Answer :

- LC-MS/MS : Differentiate isobaric impurities using fragmentation patterns.

- Chiral HPLC : Resolve enantiomers if asymmetric centers are present (e.g., using Daicel Chiralpak columns) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.